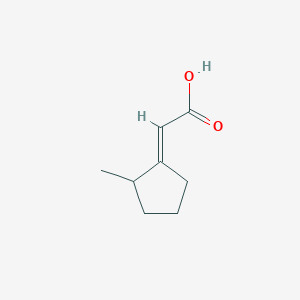

2-(2-Methylcyclopentylidene)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

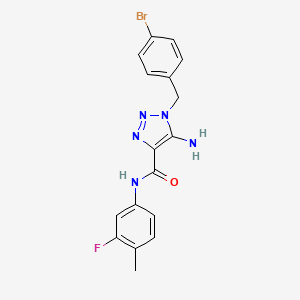

“2-(2-Methylcyclopentylidene)acetic acid” is an organic compound with the CAS Number: 161724-58-9 . It has a molecular weight of 140.18 .

Molecular Structure Analysis

The IUPAC name of this compound is (2E)- (2-methylcyclopentylidene)ethanoic acid . Its InChI Code is 1S/C8H12O2/c1-6-3-2-4-7 (6)5-8 (9)10/h5-6H,2-4H2,1H3, (H,9,10)/b7-5+ .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 140.18 . The compound is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group .Applications De Recherche Scientifique

Diuretic and Uricosuric Properties

The investigation into related bicyclic compounds of (acryloylaryloxy)acetic acids revealed that annelated analogues, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, possess both saluretic and uricosuric properties, indicating potential applications in treating conditions related to excess fluid retention and uric acid in the body (Woltersdorf et al., 1977).

Coordination Chemistry and Medical Applications

A study compared the complexing properties of cyclen and cyclam derivatives containing acetic acid pendant arms with their methylphosphonic or methylphosphinic acid analogues, focusing on complexes of copper and lanthanides due to their applications in medicine. The research highlights the potential of these compounds in coordination chemistry and medical applications, such as in imaging or therapeutic agents (Lukeš et al., 2001).

Catalysis in Chemical Reactions

N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols, with 2-(2-Methylcyclopentylidene)acetic acid derivatives potentially acting as substrates in these reactions. This application is significant in the synthesis of various esters and the modification of chemical structures for pharmaceuticals or other chemicals (Grasa et al., 2002).

Antitumor and Chemopreventive Activities

Certain tricyclic and bicyclic fused thiazole-2-acetic acid derivatives, which may include structures related to this compound, have shown interesting antimetastatic activity against Lewis lung tumor in mice, suggesting potential applications in the development of antitumor and chemopreventive agents (Bell & Wei, 1976).

Organic Synthesis and Material Science

Research into the synthesis of acetic acid from CO2, methanol, and H2 highlights the role of catalysts and presents an innovative route for acetic acid production, which could include derivatives like this compound. This process not only offers a new method for synthesizing acetic acid but also contributes to CO2 transformation efforts, representing significant progress in synthetic chemistry and material science applications (Qian et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

(2E)-2-(2-methylcyclopentylidene)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBLMIOXQBDRHG-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1CCC/C1=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)

![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)

![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)